3-Propanoylbenzonitrile
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Overview
Description
3-Propanoylbenzonitrile, also known as 3-(1-Oxopropyl)benzonitrile, is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It is characterized by a benzene ring substituted with a propanoyl group and a nitrile group at the meta positions. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Propanoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-Propanoylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the preparation of compounds that act as enzyme inhibitors or receptor agonists.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propanoylbenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or other interactions with biological targets, influencing molecular pathways .
Comparison with Similar Compounds
3-Acetylbenzonitrile: Similar structure but with an acetyl group instead of a propanoyl group.
3-Benzoylbenzonitrile: Contains a benzoyl group instead of a propanoyl group.
3-Cyanobenzaldehyde: Features an aldehyde group instead of a propanoyl group.
Uniqueness: 3-Propanoylbenzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs. Its propanoyl group provides different steric and electronic properties, influencing its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
3-propanoylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDMQXNIOALFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-34-2 |
Source
|
Record name | 3-propanoylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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